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molecular formula C13H8F2O2 B8548300 2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B8548300
M. Wt: 234.20 g/mol
InChI Key: VTAPLNMJCQPFKQ-UHFFFAOYSA-N
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Patent
US09120777B2

Procedure details

6 M hydrochloric acid (49.1 mL) was added to an ethanol (160 mL) solution of 2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde (16.4 g). The reaction mixture was stirred at 50 C for 30 minutes and further at room temperature for 2 hours. The resulting solid was collected by filtration and then washed with ethanol-water and water in this order to obtain the title compound (12.7 g).
Quantity
49.1 mL
Type
reactant
Reaction Step One
Name
2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:8]([O:9]COC)=[C:7]([CH:13]=[O:14])[CH:6]=[CH:5][C:4]=1[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1>C(O)C>[F:2][C:3]1[C:8]([OH:9])=[C:7]([CH:13]=[O:14])[CH:6]=[CH:5][C:4]=1[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
49.1 mL
Type
reactant
Smiles
Cl
Name
2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde
Quantity
16.4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1OCOC)C=O)C1=CC=C(C=C1)F
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50 C for 30 minutes and further at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol-water and water in this order

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1O)C=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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